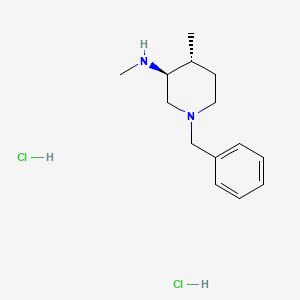

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Descripción general

Descripción

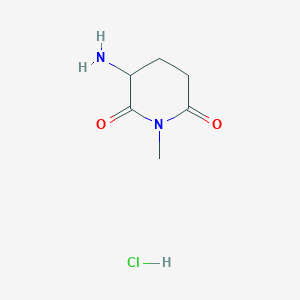

“3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-” is a chemical compound with the CAS Number 1062580-52-2 . It is also known by other names such as “(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” and "(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidine hydrochloride (1:2)" . This compound is a related compound of Tofacitinib and can be used to prepare selective inhibitors of Janus kinase 1 .

Molecular Structure Analysis

The molecular formula of this compound is C14H24Cl2N2 . The exact mass is 290.131653 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.260 . Unfortunately, specific information on the density, boiling point, melting point, and flash point of this compound is not available .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity : Muto et al. (1988) studied the synthesis and antihypertensive activities of stereo- and optical isomers of a compound structurally related to 3-Piperidinamine. They found that one isomer, benidipine hydrochloride, showed a very strong hypotensive effect (Muto et al., 1988).

Diastereoselective Syntheses : Schmitt et al. (2013) conducted diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, which is closely related to the compound of interest. They utilized key reactions to control the C3-C4 relative stereochemistry (Schmitt, Brown, & Perrio, 2013).

Pharmacological Properties of a Piperidine Derivative : Makulska and Jeske (1975) investigated the effects of a piperidine derivative on the central nervous system, cardiovascular system, and isolated organs of experimental animals, evaluating its analgesic and spasmolytic properties (Makulska & Jeske, 1975).

Opioid Receptor Antagonist : Thomas et al. (2003) identified a compound as a potent and selective kappa opioid receptor antagonist. The study highlighted the importance of stereochemistry in the piperidine core structure for opioid potency and selectivity (Thomas et al., 2003).

Discovery of a Small Molecule Motilin Receptor Agonist : Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, showcasing significant pharmacokinetic profiles and promising results in gastrointestinal transit models (Westaway et al., 2009).

Synthesis of Opioid Antagonists : Werner et al. (1996) described improved syntheses of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, indicating potential application in opioid antagonism (Werner et al., 1996).

Analgesic Activity and Opioid Receptor Binding : Wang et al. (1995) synthesized and analyzed the analgesic activity and opioid receptor binding characteristics of stereoisomers of a piperidine derivative. The study emphasized the significance of stereochemistry in enhancing analgesic potency (Wang et al., 1995).

Propiedades

IUPAC Name |

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQNXCBXFOIHLH-OJNIYTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)

![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)